molecular formula C20H17F3N4O3 B608937 N-(2-Hydroxyethyl)-4-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)benzamide CAS No. 778274-97-8

N-(2-Hydroxyethyl)-4-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)benzamide

Cat. No.: B608937
CAS No.: 778274-97-8
M. Wt: 418.3762
InChI Key: DEGDCVFNFAOIPU-UHFFFAOYSA-N
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Description

Multi-kinase inhibitor I is a compound that targets multiple kinases, which are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules, such as ATP, to specific substratesMulti-kinase inhibitors are particularly significant in cancer treatment, as they can simultaneously inhibit multiple signaling pathways that contribute to tumor growth and survival .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Multi-kinase inhibitor I typically involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic route may vary depending on the specific structure of the inhibitor. Generally, the process involves:

Industrial Production Methods

Industrial production of Multi-kinase inhibitor I involves scaling up the laboratory synthesis process while ensuring high yield, purity, and cost-effectiveness. This typically includes:

Chemical Reactions Analysis

Types of Reactions

Multi-kinase inhibitor I undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific modifications introduced. These products are typically characterized by their enhanced or altered biological activity, which can be further evaluated in preclinical and clinical studies .

Scientific Research Applications

Multi-kinase inhibitor I has a wide range of scientific research applications, including:

Mechanism of Action

Multi-kinase inhibitor I exerts its effects by binding to the ATP-binding sites of multiple kinases, thereby inhibiting their catalytic activity. This inhibition disrupts the phosphorylation of downstream substrates, leading to the suppression of signaling pathways involved in cell growth, survival, and metastasis. The molecular targets of Multi-kinase inhibitor I include receptor tyrosine kinases (e.g., VEGFR, PDGFR) and non-receptor tyrosine kinases (e.g., SRC, ABL). By targeting multiple kinases, the inhibitor can overcome resistance mechanisms that often arise with single-kinase inhibitors .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Multi-kinase inhibitor I include:

Uniqueness

Multi-kinase inhibitor I is unique in its ability to simultaneously inhibit a broader range of kinases compared to other multi-kinase inhibitors. This broad-spectrum activity enhances its therapeutic potential by targeting multiple pathways involved in tumor growth and resistance. Additionally, its unique chemical structure and binding properties contribute to its high selectivity and potency .

Properties

IUPAC Name

N-(2-hydroxyethyl)-4-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N4O3/c21-20(22,23)30-16-7-5-15(6-8-16)27-18-11-17(25-12-26-18)13-1-3-14(4-2-13)19(29)24-9-10-28/h1-8,11-12,28H,9-10H2,(H,24,29)(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGDCVFNFAOIPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC=N2)NC3=CC=C(C=C3)OC(F)(F)F)C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Hydroxyethyl)-4-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)benzamide
Reactant of Route 2
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N-(2-Hydroxyethyl)-4-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)benzamide
Reactant of Route 3
Reactant of Route 3
N-(2-Hydroxyethyl)-4-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)benzamide
Reactant of Route 4
Reactant of Route 4
N-(2-Hydroxyethyl)-4-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)benzamide
Reactant of Route 5
Reactant of Route 5
N-(2-Hydroxyethyl)-4-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)benzamide
Reactant of Route 6
Reactant of Route 6
N-(2-Hydroxyethyl)-4-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)benzamide

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